2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid
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Overview
Description
2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid is a synthetic organic compound with the molecular formula C9H15N3O2 and a molecular weight of 197.238 g/mol This compound features a pyrazole ring substituted with a methyl and a propyl group, and an aminoacetic acid moiety
Preparation Methods
The synthesis of 2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the methyl and propyl groups.
Amination: The pyrazole derivative is then reacted with chloroacetic acid to introduce the aminoacetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid can be compared with other pyrazole derivatives, such as:
2-[(3-Methylpyrazol-4-yl)amino]acetic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
2-[(3-Propylpyrazol-4-yl)amino]acetic acid: Lacks the methyl group, leading to differences in its properties.
2-[(3-Methyl-1-propylpyrazol-4-yl)amino]propionic acid: Contains a propionic acid moiety instead of an aminoacetic acid moiety, which can alter its applications and interactions
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial contexts.
Properties
IUPAC Name |
2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-12-6-8(7(2)11-12)10-5-9(13)14/h6,10H,3-5H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPAOHZBIVRTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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